![molecular formula C15H18N2O2 B2398630 1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea CAS No. 1795410-79-5](/img/structure/B2398630.png)
1-Benzyl-3-[1-(furan-3-yl)propan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea” is a complex organic molecule. It contains a benzyl group, a furan ring, and a urea group. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring attached to a CH2 group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The urea group consists of a carbonyl group (C=O) flanked by two amine groups (-NH2).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyl group, the furan ring, and the urea group. The benzyl group would provide aromatic character, the furan ring would contribute to the compound’s reactivity due to the presence of the oxygen atom, and the urea group could participate in hydrogen bonding due to the presence of the amine groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The furan ring, being an aromatic ether, might undergo reactions at the oxygen atom or at the carbon atoms of the ring. The urea group could participate in reactions involving the carbonyl group or the amine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzyl group and furan ring might contribute to its stability, while the urea group could enhance its solubility in polar solvents due to the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea, a thiourea derivative, has been synthesized and characterized through vibrational spectroscopy, multinuclear NMR, and elemental analysis. Structural parameters from XRD studies align well with computed values, demonstrating its U-shape conformation. This conformation is influenced by the substitution degree on the thiourea core and the ability to form an intramolecular hydrogen bond, showcasing its potential for diverse chemical applications (Lestard et al., 2015).
Chemical Reactions and Mechanisms
The compound participates in unique chemical reactions, including oxidation and thermal cyclization processes, offering pathways to create 2-acylaminofurans and benzo[b]furan derivatives. These reactions highlight its utility in synthesizing complex organic structures, expanding its application in organic synthesis and drug discovery (Bobošíková et al., 2001).
Pharmaceutical and Biological Potential
While specific applications of 1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea in pharmaceuticals or biology are not directly mentioned in the available literature, related compounds have shown significant activities, including radical-scavenging and antibacterial properties. Such activities suggest that derivatives of 1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea could be promising candidates for drug development and other biological applications (Li et al., 2008).
Molecular Interactions and Stability
The molecular stability and interactions of thiourea derivatives, including 1-Benzyl-3-(1-(furan-3-yl)propan-2-yl)urea, can be explored through theoretical studies. Such investigations can provide insights into the compound's behavior in various environments, contributing to its potential use in chemical sensing, molecular docking, and as an antioxidant (Kalaiyarasi et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-3-[1-(furan-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12(9-14-7-8-19-11-14)17-15(18)16-10-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWZHLXXBFAIIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
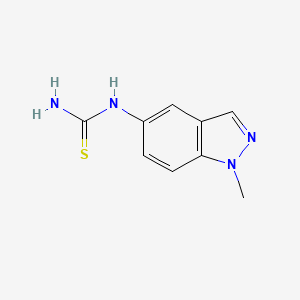
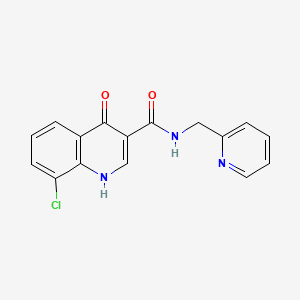
![6-Bromo-2,2-difluoro-spiro[3.3]heptane](/img/structure/B2398552.png)

![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2398555.png)
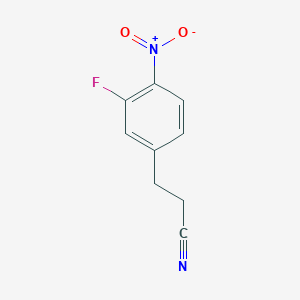
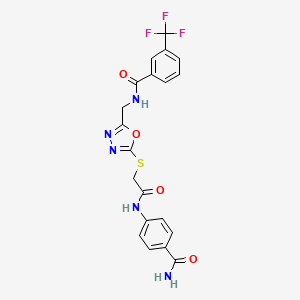
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)
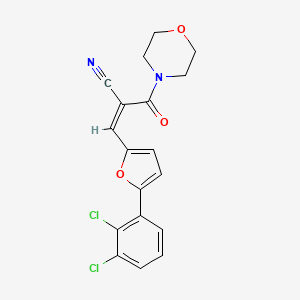
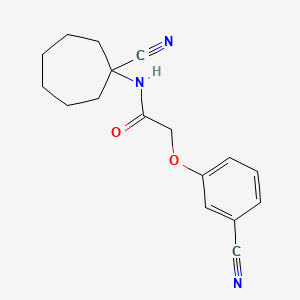


![2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B2398570.png)
